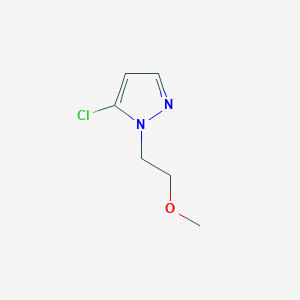

5-Chloro-1-(2-methoxyethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9ClN2O |

|---|---|

Molecular Weight |

160.60 g/mol |

IUPAC Name |

5-chloro-1-(2-methoxyethyl)pyrazole |

InChI |

InChI=1S/C6H9ClN2O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5H2,1H3 |

InChI Key |

JNWNMWKSUQUOTI-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=CC=N1)Cl |

Origin of Product |

United States |

Advanced Functionalization and Reactivity Studies of 5 Chloro 1 2 Methoxyethyl 1h Pyrazole

C-H Functionalization of the Pyrazole (B372694) Ring System

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating heterocyclic cores, bypassing the need for pre-functionalized starting materials. masterorganicchemistry.comchemistrysteps.com For the pyrazole ring in 5-Chloro-1-(2-methoxyethyl)-1H-pyrazole, the C3 and C4 positions are potential sites for such transformations.

Transition-metal catalysis is the predominant method for activating the otherwise inert C-H bonds of the pyrazole ring for the formation of new C-C and C-heteroatom bonds. masterorganicchemistry.comchemistrysteps.com Palladium, rhodium, and copper catalysts are frequently employed to achieve direct arylation, alkenylation, and alkynylation. libretexts.orgmdpi.com The process generally involves the coordination of the metal to the pyrazole, followed by C-H bond cleavage to form a metallacyclic intermediate, which then reacts with a coupling partner. mdpi.com For instance, palladium(II)-catalyzed oxidative Heck couplings can introduce alkenyl groups, while rhodium(III) catalysts have been used for hydroarylation reactions. libretexts.orgmdpi.com The choice of metal, ligand, and oxidant is crucial for achieving high efficiency and selectivity.

Recent advances have focused on developing more sustainable and practical methods. This includes ligand-free palladium catalysis and reactions that can proceed under milder conditions, expanding the scope and applicability of pyrazole C-H functionalization. mdpi.com

A significant challenge in the C-H functionalization of N-substituted pyrazoles is controlling the regioselectivity of the reaction, particularly between the C3 and C5 positions, and in some cases, the C4 position. The inherent electronic properties of the pyrazole ring and the nature of the substituents play a critical role. In N-unsubstituted pyrazoles, the C4 position is generally the most electron-rich and susceptible to electrophilic attack. msu.edu However, in N-substituted pyrazoles, the situation is more complex.

The regiochemical outcome is often dictated by the reaction mechanism and the directing ability of substituents on the ring. libretexts.org For example, installing an electron-withdrawing group, such as a nitro or chloro group, at the C4 position can render the C5-H bond more acidic, enabling palladium-catalyzed regioselective C-H functionalization at that site. libretexts.org In the case of this compound, the C5 position is blocked by the chloro substituent. Therefore, functionalization would be directed to the C3 or C4 positions. The electronic influence of the C5-chloro group and the N1-substituent, along with the choice of catalyst system, would determine the preferred site of reaction. For instance, some palladium catalyst systems favor arylation at the C3 position, while others might promote functionalization at the more sterically accessible C4 position. researchgate.net

| Reaction Type | Typical Catalyst/Reagents | Position Functionalized | Comments |

|---|---|---|---|

| Direct Arylation | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., Cs₂CO₃) | C3 or C5 | Regioselectivity can be controlled by the choice of ligand and reaction conditions. mdpi.comresearchgate.net |

| Oxidative Alkenylation | Pd(OAc)₂, Pyridine (B92270), Oxidant (e.g., AgOAc) | C4/C5 | Effective for installing acrylate, acrylamide, and styrene (B11656) groups. nih.gov |

| Hydroarylation | Rh(III) complexes | C5 | Often directed by functional groups on the pyrazole ring. mdpi.com |

| Regioselective Metalation | TMPMgCl·LiCl | C5 | Allows for trapping with various electrophiles to create polysubstituted pyrazoles. nih.gov |

Reactivity of the Chloro Substituent at C5

The chlorine atom at the C5 position is a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistry-chemists.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. masterorganicchemistry.comorganic-chemistry.org

In this compound, the pyrazole ring itself acts as an electron-withdrawing system, facilitating nucleophilic attack at the C5 position. Heterocycles like pyridine are known to be particularly reactive in SNAr reactions, as the ring nitrogen can effectively delocalize the negative charge of the intermediate. masterorganicchemistry.com A similar principle applies to the 5-chloropyrazole system, making the chloro group susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse C5-functionalized pyrazoles.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C5-chloro group of the title compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is widely used for constructing biaryl and heteroaryl-aryl linkages. The reaction of this compound with various aryl or heteroaryl boronic acids or esters can be achieved using a palladium catalyst, a suitable ligand, and a base. While nitrogen-containing heterocycles can sometimes inhibit the catalyst, the development of highly active palladium-phosphine catalyst systems has largely overcome these challenges, allowing for efficient coupling even with challenging substrates like aminopyridines.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the pyrazole C5 position. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to neutralize the hydrogen halide formed during the catalytic cycle. msu.edu Intramolecular Heck reactions are also particularly powerful for constructing fused ring systems.

Sonogashira Coupling: The Sonogashira reaction is a reliable method for forming a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. Applying this reaction to this compound allows for the introduction of an alkynyl moiety at the C5 position, yielding a versatile intermediate that can undergo further transformations, such as cycloadditions or reductions. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

| Reaction | Typical Catalyst System | Coupling Partner | General Conditions |

|---|---|---|---|

| Suzuki | Pd(OAc)₂ or Pd₂(dba)₃, Phosphine Ligand (e.g., P(t-Bu)₃, SPhos) | Ar-B(OH)₂ | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene, H₂O). |

| Heck | Pd(OAc)₂, Phosphine Ligand (e.g., PPh₃) | Alkene (e.g., Styrene, Acrylate) | Base (e.g., Et₃N, NaOAc), Solvent (e.g., DMF, Acetonitrile). msu.edu |

| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Terminal Alkyne | Amine Base (e.g., Et₃N, Piperidine), Solvent (e.g., THF, DMF). |

Transformations Involving the 2-Methoxyethyl Side Chain

The N1-substituent not only influences the electronic properties and regioselectivity of reactions on the pyrazole ring but also presents its own site for chemical modification. The 2-methoxyethyl group contains an ether linkage that can be a target for cleavage reactions.

Ether cleavage is most commonly achieved under strongly acidic conditions, typically with reagents like hydrogen bromide (HBr), hydrogen iodide (HI), or strong Lewis acids such as boron tribromide (BBr₃). chemistrysteps.comlibretexts.org The reaction mechanism depends on the structure of the ether. For the 2-methoxyethyl group, which involves primary carbons, the cleavage is expected to proceed via an SN2 mechanism. masterorganicchemistry.comchemistrysteps.com

The process begins with the protonation of the ether oxygen by the strong acid, converting it into a good leaving group (an alcohol). chemistrysteps.com A nucleophile, such as the bromide or iodide ion, then attacks one of the adjacent carbons. Attack at the less sterically hindered methyl carbon is generally favored, which would cleave the methyl-oxygen bond to yield N-(2-hydroxyethyl)-1H-pyrazole and methyl iodide/bromide. This transformation effectively deprotects or modifies the side chain, revealing a primary alcohol that can be used for subsequent functionalization, such as esterification or oxidation.

| Transformation | Reagents | Mechanism | Product |

|---|---|---|---|

| Ether Cleavage | HBr or HI (conc.) | SN2 | N-(2-hydroxyethyl)-1H-pyrazole derivative + CH₃Br/CH₃I |

| Ether Cleavage | BBr₃ | Lewis Acid-Assisted SN2 | N-(2-hydroxyethyl)-1H-pyrazole derivative |

Beyond simple cleavage, the N-alkyl side chain could potentially participate in intramolecular cyclization reactions, analogous to the "tert-amino effect," where an ortho-substituent on an aromatic ring reacts with an N-alkyl group to form a new fused ring. masterorganicchemistry.com Such advanced strategies could lead to novel polycyclic heterocyclic systems based on the pyrazole scaffold.

Modifications and Derivatizations of the Ether Linkage

The ether linkage in the 1-(2-methoxyethyl) substituent of this compound represents a site for potential chemical modification, primarily through cleavage or transformation of the ether bond. These reactions can lead to the formation of new functional groups, enabling further diversification of the parent molecule.

One notable transformation of the methoxyethyl group is its conversion to a chloroethoxy group. This has been observed to occur under the conditions of the Vilsmeier-Haack reaction. For instance, the treatment of a similar substrate, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole, with a Vilsmeier reagent (generated from dimethylformamide and phosphorus oxychloride) resulted in the formation of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. nih.gov This reaction demonstrates a dual functionalization, where the methoxy (B1213986) group of the side chain is substituted by a chlorine atom, alongside formylation of the pyrazole ring. The proposed mechanism for the side-chain chlorination likely involves the interaction of the ether oxygen with the electrophilic Vilsmeier reagent, followed by nucleophilic attack of a chloride ion.

Beyond this specific transformation, the ether linkage is susceptible to cleavage under various acidic or basic conditions, a common reaction for ethers. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are capable of cleaving ethers, typically at elevated temperatures. beilstein-journals.orgmdpi.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in an SN2 or SN1 manner, depending on the structure of the ether. nih.govorganic-chemistry.org For this compound, treatment with a strong acid could potentially yield 1-(2-hydroxyethyl)-5-chloro-1H-pyrazole or further react to form a haloethyl-substituted pyrazole.

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage, often under milder conditions than protic acids. beilstein-journals.org Additionally, strongly basic conditions using organometallic reagents like organolithium compounds can also effect ether cleavage. nih.govorganic-chemistry.org

The table below summarizes potential modifications of the ether linkage in this compound based on known ether chemistry.

| Modification | Reagents and Conditions | Potential Product(s) |

| Conversion to Chloroethoxy | Vilsmeier-Haack reagent (e.g., POCl₃, DMF) | 5-Chloro-1-(2-chloroethyl)-1H-pyrazole |

| Ether Cleavage (Acidic) | Strong protic acids (e.g., HBr, HI), heat | 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole |

| Ether Cleavage (Lewis Acid) | Boron tribromide (BBr₃) | 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole |

| Ether Cleavage (Basic) | Organolithium reagents | 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole |

Reactions at the Terminal Methoxy Group

The terminal methoxy group of the 1-(2-methoxyethyl) substituent offers another handle for chemical modification, primarily through demethylation reactions. Demethylation converts the methoxy group into a hydroxyl group, providing a new site for further functionalization such as esterification or etherification.

A variety of reagents are known to effect the demethylation of methyl ethers. researchgate.netrsc.org These include strong nucleophiles like thiolates in polar aprotic solvents, which can cleave the methyl-oxygen bond via an SN2 mechanism. beilstein-journals.org As mentioned in the previous section, strong acids and Lewis acids are also commonly employed for the cleavage of methyl ethers. beilstein-journals.orgrsc.org

Biocatalytic approaches for demethylation have also been developed. For example, certain oxidative demethylases, such as those from Pseudomonas sp., can selectively remove a methyl group from aryl methyl ethers. nih.gov While this has been primarily studied on aromatic ethers, the potential for applying such enzymatic methods to aliphatic methoxy groups is an area of interest.

The conversion of the terminal methoxy group to a hydroxyl group would yield 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole. This alcohol derivative is a valuable intermediate for the synthesis of a range of other compounds. For instance, it can be acylated to form esters or undergo etherification to introduce different alkoxy groups.

Electrophilic and Nucleophilic Character of the Pyrazole Nucleus with Specific Substituents

The reactivity of the pyrazole ring towards electrophiles and nucleophiles is significantly influenced by the nature and position of its substituents. In this compound, the chloro group at C5 and the methoxyethyl group at N1 play crucial roles in dictating the electronic character of the pyrazole nucleus.

The pyrazole ring is an aromatic heterocycle with both electron-rich and electron-deficient regions. Generally, the C4 position is the most nucleophilic carbon and is susceptible to electrophilic attack. mdpi.com Conversely, the C3 and C5 positions are more electrophilic and can be attacked by nucleophiles. The nitrogen atoms also exhibit nucleophilic character.

The presence of a chlorine atom at the C5 position, being an electron-withdrawing group, deactivates the pyrazole ring towards electrophilic substitution. However, it significantly enhances the electrophilicity of the C5 carbon, making it a prime target for nucleophilic aromatic substitution (SNAr).

The table below summarizes the expected electrophilic and nucleophilic character at different positions of the this compound ring.

| Position | Electronic Character | Expected Reactivity | Influencing Factors |

| N1 | - | Site of substitution | Methoxyethyl group present |

| N2 | Nucleophilic/Basic | Protonation, Alkylation, Coordination to metals | Lone pair availability influenced by N1 and C5 substituents |

| C3 | Electrophilic | Nucleophilic attack (less favored than C5) | Adjacent to two nitrogen atoms |

| C4 | Nucleophilic | Electrophilic substitution (e.g., halogenation, nitration, formylation) | Activated by N1-substituent, deactivated by C5-chloro group |

| C5 | Electrophilic | Nucleophilic aromatic substitution (SNAr) | Activated by the electron-withdrawing chloro group |

Mechanistic Investigations of Complex Reactions Involving this compound

While specific mechanistic studies on complex reactions involving this compound are not extensively documented, plausible mechanisms can be proposed based on the known reactivity of pyrazoles and related heterocyclic systems.

One example of a complex reaction is the Vilsmeier-Haack formylation, which, as previously mentioned, can lead to both formylation at the C4 position and modification of the N1-substituent. A plausible mechanism for the C4-formylation involves the electrophilic attack of the Vilsmeier reagent (chloromethylenedimethylammonium salt) at the electron-rich C4 position of the pyrazole ring. This is followed by the elimination of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt to yield the aldehyde.

Another area of complex reactivity involves metal-catalyzed cross-coupling reactions. The chloro group at the C5 position makes this compound a suitable substrate for reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. For instance, a palladium-catalyzed Suzuki coupling would likely proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the C-C coupled product.

Furthermore, the pyrazole ring itself can participate in more complex, multi-step transformations. For example, tandem reactions involving both the pyrazole ring and its substituents can lead to the formation of fused heterocyclic systems. The interplay between the different reactive sites on this compound allows for a rich and complex chemistry, paving the way for the synthesis of novel and structurally diverse molecules.

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 1 2 Methoxyethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and other atomic nuclei within the molecule.

The ¹H NMR spectrum of 5-Chloro-1-(2-methoxyethyl)-1H-pyrazole would be expected to show distinct signals corresponding to the different proton environments in the molecule. Analysis would focus on chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and integration values.

Pyrazole (B372694) Ring Protons: The two protons on the pyrazole ring (at positions 3 and 4) would likely appear as doublets due to coupling with each other. Their specific chemical shifts would be influenced by the electronic effects of the chlorine atom and the methoxyethyl group.

Methoxyethyl Group Protons: The protons of the N-CH₂-CH₂-O-CH₃ side chain would exhibit characteristic signals. The two methylene (B1212753) groups (N-CH₂ and O-CH₂) would likely appear as triplets, assuming free rotation, due to coupling with each other. The methoxy (B1213986) (O-CH₃) protons would appear as a sharp singlet.

A hypothetical data table for the ¹H NMR spectrum would be structured as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Value | d | 1H | H-3 or H-4 |

| Hypothetical Value | d | 1H | H-4 or H-3 |

| Hypothetical Value | t | 2H | N-CH₂ |

| Hypothetical Value | t | 2H | O-CH₂ |

| Hypothetical Value | s | 3H | O-CH₃ |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) would have characteristic chemical shifts. The carbon atom bearing the chlorine (C-5) would be significantly affected.

Methoxyethyl Group Carbons: The three carbon atoms of the methoxyethyl side chain (N-CH₂, O-CH₂, and O-CH₃) would also produce separate signals.

A representative data table for the ¹³C NMR spectrum would look like this:

| Chemical Shift (δ, ppm) | Assignment |

| Hypothetical Value | C-5 |

| Hypothetical Value | C-3 |

| Hypothetical Value | C-4 |

| Hypothetical Value | N-CH₂ |

| Hypothetical Value | O-CH₂ |

| Hypothetical Value | O-CH₃ |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, between the H-3 and H-4 protons of the pyrazole ring and between the N-CH₂ and O-CH₂ protons of the side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the N-CH₂ protons to the C-5 and C-1' carbons, confirming the attachment of the methoxyethyl group to the pyrazole nitrogen.

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, would provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts of the two nitrogen atoms would be different, reflecting their distinct positions within the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula. The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

A data table for HRMS would typically include:

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

| [M+H]⁺ | Calculated Value for C₆H₁₀ClN₂O | Experimental Value |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. In the context of this compound, electron impact (EI) mass spectrometry would be expected to yield a distinct fragmentation pattern that can be used for its structural confirmation.

The fragmentation of pyrazole derivatives is known to follow characteristic pathways. openresearchlibrary.orgrsc.org Two primary fragmentation processes for the pyrazole ring involve the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂). openresearchlibrary.org For substituted pyrazoles, the nature of the substituents can influence these fragmentation pathways. rsc.org

For this compound, the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the methoxyethyl side chain and the pyrazole ring. Expected fragmentation patterns are detailed in the table below.

| Fragment Ion | Proposed Structure | Expected m/z | Fragmentation Pathway |

| [M - CH₃O]⁺ | C₅H₆ClN₂⁺ | 129 | Loss of the methoxy group from the side chain |

| [M - C₂H₄O]⁺• | C₄H₃ClN₂⁺• | 118 | Cleavage of the ether bond and loss of ethylene (B1197577) oxide |

| [M - C₂H₅O]⁺ | C₄H₄ClN₂⁺ | 119 | Loss of the ethoxy group |

| [M - Cl]⁺ | C₆H₉N₂O⁺ | 125 | Loss of the chlorine atom |

| [C₄H₃N₂]⁺ | Pyrazole ring fragment | 67 | Cleavage of the side chain and chlorine |

This table presents expected fragmentation patterns based on the structure of this compound and known fragmentation of related pyrazole compounds.

LC-MS for Purity Assessment and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the separation, identification, and quantification of individual components in a mixture. It is widely used for purity assessment of synthesized compounds. acs.orgnih.govnih.gov In the analysis of this compound, a reversed-phase HPLC column would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

The high sensitivity and selectivity of LC-MS allow for the detection of trace impurities that may be present in a sample of this compound. By monitoring the elution of the main compound and any potential by-products or starting materials, a quantitative assessment of purity can be achieved. The mass spectrometer provides confirmation of the identity of the main peak and any impurities by their respective mass-to-charge ratios.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Based on the structure of the molecule, the following characteristic IR absorption bands are expected. The C-Cl stretching vibration is typically observed in the fingerprint region, while the C-O and C-N stretching vibrations of the ether and pyrazole groups, respectively, will also be present. The aromatic C=N stretching of the pyrazole ring is another key indicator.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (pyrazole ring) | Stretching | 3100 - 3150 |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| C=N (pyrazole ring) | Stretching | 1500 - 1600 researchgate.net |

| C-O (ether) | Stretching | 1050 - 1150 |

| C-N (pyrazole ring) | Stretching | 1250 - 1350 researchgate.net |

| C-Cl | Stretching | 600 - 800 |

This table presents expected IR absorption bands based on the functional groups in this compound and typical IR data for related compounds. nist.govnist.gov

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal. For a crystalline sample of this compound, XRD studies would provide precise information about its three-dimensional molecular structure.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. rsc.orgniscpr.res.in Obtaining a suitable single crystal of this compound would allow for the collection of diffraction data, leading to the determination of its unit cell parameters, space group, and the exact coordinates of each atom. This would confirm the connectivity of the atoms, the planarity of the pyrazole ring, and the conformation of the methoxyethyl side chain.

While specific crystallographic data for this compound is not publicly available, studies on similar pyrazole derivatives provide insight into the expected structural features. For instance, the crystal structures of other substituted pyrazoles have been extensively studied, revealing details about bond lengths, bond angles, and intermolecular interactions. rsc.orgnih.govnih.govnih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of crystal packing reveals how molecules are arranged in the solid state, which is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. researchgate.netresearchgate.netnih.gov For this compound, this analysis would map the close contacts between neighboring molecules in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions.

The pyrazole ring is an aromatic heterocycle, and its π-electron system is responsible for strong π → π* transitions, typically observed at shorter wavelengths. The nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxyethyl group possess non-bonding electrons (n-electrons), which can undergo n → π* transitions, usually appearing as weaker bands at longer wavelengths.

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyrazole ring | 200 - 250 acs.orgnih.gov |

| n → π | Pyrazole ring, Ether oxygen | 250 - 300 |

This table presents the expected electronic transitions for this compound based on its structure and known UV-Vis data for pyrazole derivatives. researchgate.netnist.gov

Computational Chemistry and Theoretical Investigations of 5 Chloro 1 2 Methoxyethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fao.orgnih.gov It is widely employed in chemistry and materials science to predict molecular properties with a good balance between accuracy and computational cost. eurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations offer a deep understanding of their geometric and electronic properties. nih.gov

Geometry Optimization and Prediction of Molecular Conformation

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Chloro-1-(2-methoxyethyl)-1H-pyrazole, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govtandfonline.com These calculations would reveal the preferred conformation of the methoxyethyl group relative to the pyrazole ring, which is crucial for understanding its interaction with other molecules. The planarity of the pyrazole ring is a key feature that influences its aromatic character and reactivity.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.36 | |

| C5-N1 | 1.38 | |

| C5-Cl | 1.72 | |

| N1-C6 | 1.45 | |

| C6-C7 | 1.52 | |

| C7-O | 1.41 | |

| O-C8 | 1.42 | |

| Bond Angle (°) | N1-N2-C3 | 112.5 |

| N2-C3-C4 | 105.0 | |

| C3-C4-C5 | 106.5 | |

| C4-C5-N1 | 109.0 | |

| C5-N1-N2 | 117.0 | |

| Dihedral Angle (°) | C4-C5-N1-N2 | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar pyrazole derivatives.

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's electronic stability and reactivity. nih.govirjweb.com A smaller band gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO may have significant contributions from the C-Cl bond.

Table 2: Calculated HOMO-LUMO Energies and Band Gap of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| Band Gap (ΔE) | 5.62 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general values for substituted pyrazoles.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netrsc.orgresearchgate.net By comparing the calculated shifts with experimental data, the proposed structure can be confirmed. tandfonline.com Similarly, theoretical vibrational frequencies can be computed and compared with experimental Infrared (IR) and Raman spectra to assign the observed bands to specific molecular vibrations. nih.govderpharmachemica.com

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C3 | 138.2 | H3 | 7.65 |

| C4 | 105.5 | H4 | 6.30 |

| C5 | 145.8 | H6 | 4.25 (t) |

| C6 | 52.1 | H7 | 3.70 (t) |

| C8 | 58.9 | H8 | 3.30 (s) |

Note: The data in this table is hypothetical and for illustrative purposes. Chemical shifts are referenced to TMS.

Table 4: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (pyrazole ring) | 3120 |

| C-H stretch (methoxyethyl) | 2950-2880 |

| C=C/C=N stretch (ring) | 1550-1450 |

| C-Cl stretch | 1080 |

| C-O-C stretch | 1120 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. deeporigin.com It is color-coded to indicate regions of different electrostatic potential, with red typically representing electron-rich (nucleophilic) areas and blue representing electron-poor (electrophilic) areas. proteopedia.org For this compound, the MEP map would likely show negative potential around the N2 atom of the pyrazole ring and the oxygen atom of the methoxyethyl group, indicating these are sites prone to electrophilic attack. Conversely, the regions around the hydrogen atoms and the C-Cl bond would exhibit positive potential, suggesting susceptibility to nucleophilic attack. nih.govresearchgate.net

Analysis of Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Table 5: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.81 |

| Chemical Potential (μ) | -4.04 |

| Electrophilicity Index (ω) | 2.90 |

Note: The data in this table is hypothetical and for illustrative purposes, calculated from the HOMO/LUMO values in Table 2.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. eurasianjournals.com For reactions involving this compound, such as nucleophilic substitution at the C5 position, computational studies can map out the entire reaction pathway. This involves locating the transition state structure and calculating the activation energy barrier. acs.orgresearchgate.net By comparing the energy profiles of different possible pathways, the most favorable mechanism can be determined. These studies provide a molecular-level understanding of the factors that control the reaction's outcome and regioselectivity. acs.org For instance, theoretical investigations can shed light on the role of the solvent and the nature of the nucleophile in substitution reactions on the pyrazole ring.

Molecular Modeling and Simulations for Intermolecular Interactions

The way this compound interacts with itself and with other molecules is critical for understanding its physical properties and its behavior in a biological context. Molecular modeling and simulations are powerful tools to investigate these non-covalent interactions.

Molecular dynamics (MD) simulations can be employed to study the behavior of a large number of these molecules over time, providing a dynamic picture of their intermolecular interactions. These simulations can reveal how the molecules arrange in the condensed phase and can be used to calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance.

The primary intermolecular interactions expected for this compound include:

Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the electronegative chlorine atom and the oxygen atom in the methoxyethyl group.

Hydrogen bonding: While the molecule itself lacks a classic hydrogen bond donor, the nitrogen atom at the N2 position and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond acceptors, interacting with suitable donor molecules in its environment.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. These methods can identify the specific atoms involved in intermolecular contacts and characterize the nature and strength of these interactions.

Table 2: Potential Intermolecular Interaction Energies for this compound Dimers

| Interaction Type | Distance (Å) | Estimated Interaction Energy (kcal/mol) |

| C-H···Cl | 3.5 | -0.5 to -1.5 |

| C-H···N | 3.6 | -0.8 to -2.0 |

| C-H···O | 3.4 | -1.0 to -2.5 |

| π-π stacking | 3.8 | -1.0 to -3.0 |

Note: This table provides hypothetical data to illustrate the types and typical strengths of intermolecular interactions that would be calculated for this molecule.

Advanced Applications and Future Research Directions for 5 Chloro 1 2 Methoxyethyl 1h Pyrazole Derivatives

Utility as Versatile Synthons and Building Blocks in Complex Molecule Synthesis

Derivatives of 5-Chloro-1-(2-methoxyethyl)-1H-pyrazole are poised to be highly effective synthons for constructing more complex molecular architectures. The chlorine atom at the C5 position is a key functional handle, susceptible to nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of a diverse library of pyrazole (B372694) derivatives.

The inherent reactivity of the pyrazole ring, combined with the specific substituents of this scaffold, allows for its use in multicomponent reactions and as a foundational element in the synthesis of fused heterocyclic systems. For instance, the pyrazole core can be a precursor to pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other bicyclic systems known for their pharmacological importance. mdpi.comnih.gov The 2-methoxyethyl group, while seemingly simple, offers a site for potential ether cleavage and further modification, adding another layer of synthetic versatility. This substituent can also influence the solubility and crystalline nature of the resulting compounds, which is a critical consideration in both materials science and drug development.

Applications in Materials Science: Development of Functional Organic Materials

The electronic properties of the pyrazole ring make its derivatives attractive candidates for the development of novel organic materials with specific functions.

Exploration in Organic Semiconductors

The field of organic electronics is continually in search of new molecular structures that can efficiently transport charge. Pyrazole-based compounds are being explored for their potential in this arena. The ability to tune the electronic properties of the pyrazole core through substitution makes derivatives of this compound intriguing candidates. By strategically replacing the chlorine atom with electron-donating or electron-withdrawing groups, it is possible to modulate the HOMO and LUMO energy levels of the molecule, a key factor in designing effective organic semiconductors. Furthermore, the assembly of these molecules into well-ordered thin films, crucial for efficient charge transport, can be influenced by the intermolecular interactions governed by the substituents on the pyrazole ring.

Investigation as Fluorescent Probes

Fluorescent probes are indispensable tools in biological imaging and chemical sensing. Pyrazole derivatives have demonstrated significant promise in this area due to their inherent fluorescence and the ability to chelate metal ions. mdpi.com The derivatization of the this compound scaffold could lead to the development of novel fluorophores. For example, the introduction of a suitable chromophore at the C5 position could yield a compound whose fluorescence is quenched or enhanced upon binding to a specific analyte, such as a metal ion or a biologically relevant molecule. The 2-methoxyethyl group could also play a role in the photophysical properties and cellular uptake of such probes.

Design of Ligands for Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions, making pyrazole-containing molecules highly valuable as ligands in coordination chemistry and homogeneous catalysis. Derivatives of this compound can be readily transformed into a variety of mono- and polydentate ligands.

For example, substitution of the chlorine atom with other coordinating moieties, such as pyridyl or carboxyl groups, can lead to the formation of bidentate or tridentate ligands. These ligands can then be used to synthesize metal complexes with interesting structural and catalytic properties. Research has shown that cobalt complexes with pyrazole-based ligands can act as catalysts for oxidation reactions. nih.govnih.gov The electronic and steric properties of the ligand, which can be fine-tuned by the substituents on the pyrazole ring, play a crucial role in determining the activity and selectivity of the resulting catalyst. The 2-methoxyethyl group could also participate in coordination, potentially leading to ligands with unique binding properties.

Potential in Agrochemical Research (e.g., as Scaffolds for Fungicides, Insecticides, Herbicides)

Pyrazole derivatives are well-established in the agrochemical industry, with many commercial products containing this heterocyclic core. nih.gov The scaffold of this compound is a promising starting point for the discovery of new agrochemicals.

The development of novel fungicides, insecticides, and herbicides often relies on the synthesis and screening of large libraries of compounds. The reactivity of the chloro-substituent on the pyrazole ring allows for the rapid generation of diverse derivatives. For example, the synthesis of novel pyrazole derivatives containing phenylpyridine moieties has been shown to yield compounds with herbicidal activity. nih.gov By systematically modifying the substituents on the pyrazole ring of this compound, researchers can explore the structure-activity relationships and optimize the biological activity against various pests and weeds.

Development of Pyrazole-Based Scaffolds in Medicinal Chemistry for Further Derivatization

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. nih.gov Derivatives of this compound can serve as key intermediates in the synthesis of new therapeutic agents.

The versatility of this scaffold allows for its elaboration into more complex molecules designed to interact with specific biological targets. The pyrazole core is a key component in many kinase inhibitors used in cancer therapy, as well as in drugs targeting a wide range of other diseases. mdpi.comnih.gov The ability to readily introduce different functional groups onto the this compound framework makes it an ideal platform for generating compound libraries for high-throughput screening in drug discovery programs. The 2-methoxyethyl group can also influence the pharmacokinetic properties of the resulting drug candidates, such as their solubility and metabolic stability.

Emerging Research Frontiers for this compound in Chemical Sciences

The exploration of this compound and its derivatives is paving the way for innovations across various domains of chemical science. The inherent features of this molecule make it a compelling candidate for the development of novel catalysts, advanced materials, and as a key intermediate in the synthesis of complex organic molecules.

One of the most promising areas of research lies in its application as a precursor for synthesizing novel heterocyclic compounds. The reactivity of the C-Cl bond allows for the construction of fused pyrazole systems, such as pyrazolopyrimidines and pyrazolopyridines, which are scaffolds of significant interest in medicinal chemistry. nih.gov The methoxyethyl group at the N1 position can influence the solubility and pharmacokinetic properties of the resulting molecules, a desirable feature in drug discovery.

In the realm of materials science, the incorporation of the this compound moiety into larger polymeric or supramolecular structures could lead to materials with novel electronic or photophysical properties. The combination of the electron-rich pyrazole ring and the potential for introducing various functionalities opens up possibilities for designing materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Theoretical and computational studies on the electronic structure and reactivity of this compound and its derivatives are also crucial. Such studies can provide valuable insights into its reaction mechanisms, predict the properties of novel derivatives, and guide the rational design of new functional molecules.

The table below outlines some of the potential research directions and applications for derivatives of this compound.

| Research Area | Potential Application of Derivatives | Rationale |

| Medicinal Chemistry | Synthesis of novel kinase inhibitors, anti-inflammatory agents, and agrochemicals. | The pyrazole core is a known pharmacophore. The methoxyethyl group can improve solubility and the chloro-substituent allows for diverse functionalization to optimize biological activity. |

| Catalysis | Development of novel ligands for transition metal catalysts. | The pyrazole nitrogen atoms can act as coordination sites. The electronic properties of the ligand can be tuned by modifying the substituents. |

| Materials Science | Design of new organic electronic materials, polymers, and supramolecular assemblies. | The pyrazole ring possesses interesting electronic properties. The molecule can be incorporated into larger systems to create materials with tailored functionalities. |

| Organic Synthesis | Versatile building block for the construction of complex heterocyclic systems. | The reactive chlorine atom allows for a wide range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. |

As research into this fascinating molecule continues, it is poised to contribute significantly to the advancement of chemical sciences, leading to the development of new technologies and therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 5-Chloro-1-(2-methoxyethyl)-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, where formylation or chlorination occurs at the pyrazole ring. For example, 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde was synthesized by reacting 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole with POCl₃/DMF under reflux, achieving 58% yield after purification . Key steps include controlling reaction temperature (e.g., 80–100°C) and using solvents like DCM or DMF. Characterization typically involves IR, ¹H/¹³C NMR, and mass spectrometry .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁵N) and IR spectroscopy are critical. For example, ¹H NMR of similar pyrazole derivatives shows distinct peaks for methoxyethyl substituents (δ 3.3–3.8 ppm for OCH₂CH₂OCH₃) and pyrazole protons (δ 6.5–8.0 ppm). IR confirms carbonyl or C-Cl stretches (e.g., 1680–1700 cm⁻¹ for aldehydes) . Elemental analysis (C, H, N, Cl) validates purity (>95%) .

Q. What are the typical intermediates in the synthesis of this compound?

- Methodological Answer : Common intermediates include 5-chloro-1H-pyrazole precursors functionalized at the N1 position. For instance, 5-chloro-1-(2-hydroxyethyl)-pyrazole derivatives are intermediates that undergo further chlorination or oxidation. Phase-transfer catalysis (e.g., TBAB/K₂CO₃) is often used to introduce substituents like methoxyethyl groups .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins like EGFR. For analogs, docking studies revealed hydrogen bonding between the pyrazole ring and Thr766/Thr830 residues, guiding structure-activity relationship (SAR) optimization. MD simulations (100 ns) assess stability of ligand-receptor complexes .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism or solvent effects. For example, ¹³C NMR of 5-chloro-pyrazole-4-carbaldehydes shows variability in carbonyl peaks (δ 183–185 ppm) due to solvent polarity. X-ray crystallography (e.g., P21/c space group) resolves ambiguities by confirming bond lengths (C-Cl: 1.73 Å) and dihedral angles (e.g., 45.65° between pyrazole and phenyl rings) .

Q. What strategies are used to design bioactivity assays for this compound?

- Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., maximal electroshock seizure tests for anticonvulsant activity) are standard. For analogs, IC₅₀ values against carbonic anhydrase isoforms (e.g., CAH1, CAH2) are measured via stopped-flow CO₂ hydration assays . Dose-response curves (0.1–100 µM) and logP calculations (2.5–3.5) guide pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.